1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone
Description
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with fluorine and methyl groups at positions 5 and 6, respectively, linked via an ethanone bridge to a quinoxaline moiety. Quinoxaline derivatives are well-documented for their biological activity, including antimicrobial, antiviral, and anticancer properties, while pyridine derivatives are often utilized in medicinal chemistry due to their pharmacokinetic stability .
Properties
IUPAC Name |
1-(5-fluoro-6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c1-10-12(17)3-5-14(20-10)16(21)9-11-2-4-13-15(8-11)19-7-6-18-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFNUEHQRUSBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)CC2=CC3=NC=CN=C3C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677584 | |
| Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132610-44-6 | |
| Record name | 1-(5-Fluoro-6-methyl-2-pyridinyl)-2-(6-quinoxalinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132610-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone, also known by its CAS number 1132610-44-6, is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C16H12FN3O
- Molecular Weight : 281.28 g/mol
- CAS Number : 1132610-44-6
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN3O |
| Molecular Weight | 281.28 g/mol |
| CAS Number | 1132610-44-6 |
The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. It has been shown to inhibit specific kinases involved in cellular signaling pathways, particularly those linked to cancer progression and inflammation.
Inhibitory Activity
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone has demonstrated significant inhibitory activity against:
- ALK5 (Activin receptor-like kinase 5) : A key player in TGF-beta signaling pathways. The compound showed an IC50 value of approximately 4.69 μM, indicating potent inhibition at micromolar concentrations .
Antimicrobial Activity
Research has indicated that the compound possesses notable antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone:
- Transforming Growth Factor-Beta Pathway Inhibition : A study synthesized various triazole derivatives related to quinoxaline structures and assessed their ALK5 inhibitory activity, which parallels findings for our target compound .
- Antibacterial Screening : Another investigation highlighted the antibacterial properties of compounds with similar structural motifs, reinforcing the potential of the pyridine and quinoxaline frameworks in developing new antibiotics .
- In Vitro Assays : Various assays conducted on synthesized derivatives have shown promising results against resistant bacterial strains, indicating that modifications to the core structure can enhance biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing quinoxaline derivatives exhibit promising anticancer properties. For instance, studies have shown that quinoxaline-based compounds can inhibit tumor growth by targeting specific receptors involved in cancer cell proliferation. The TGF-beta receptor type-1, which is implicated in various cancers, has been identified as a target for this compound, suggesting its potential role in cancer therapy .
Antimicrobial Properties
The incorporation of fluorine into organic compounds often enhances their biological activity. Preliminary investigations suggest that 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone may possess antimicrobial properties, making it a candidate for further exploration as an antibacterial or antifungal agent .
Neurological Research
Quinoxaline derivatives have been linked to neuroprotective effects in various models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could position it as a therapeutic agent for conditions such as Alzheimer's disease or Parkinson's disease, although more detailed studies are required to confirm these effects .
Case Study 1: Inhibition of TGF-beta Signaling
In a study examining the effects of quinoxaline derivatives on TGF-beta signaling pathways, it was found that 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone significantly inhibited the phosphorylation of SMAD proteins, which are critical mediators in the TGF-beta signaling cascade. This inhibition was associated with reduced cell migration and invasion in cancer cell lines, indicating its potential as an anti-metastatic agent .
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against various bacterial strains. The results demonstrated that it exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .
Future Directions in Research
The ongoing research into 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone highlights several promising avenues:
- Optimization for Drug Development : Further structural modifications could enhance its pharmacokinetic properties and reduce toxicity.
- Expanded Biological Testing : Comprehensive testing across various biological systems could elucidate additional therapeutic applications.
- Mechanistic Studies : Detailed mechanistic studies are necessary to fully understand how this compound interacts with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
- Synthetic Efficiency : The target compound’s analogs (e.g., 11a, A8) show moderate-to-high yields (52–71%), suggesting feasible scalability .
- Bioactivity: Imidazole-acetamide derivatives (e.g., ) exhibit broader antimicrobial activity compared to ethanone-based compounds, likely due to enhanced hydrogen-bonding capacity.
- Structural Flexibility: Substitution at the pyridine ring (e.g., dimethylamino in 11a vs.
Research Implications and Gaps
- The absence of direct biological data for 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone highlights a critical research gap.
- Comparative studies with analogs suggest prioritizing TGF-β inhibition assays (as for 11a) and antibacterial screening (as for ).
- Further exploration of metal complexation (e.g., nickel complexes in ) could unlock applications in materials science or targeted drug delivery.
Preparation Methods
Preparation of Substituted Pyridine and Quinoxaline Precursors
- The 5-fluoro-6-methylpyridin-2-yl moiety is generally prepared by selective halogenation of methylpyridine derivatives or via palladium-catalyzed cross-coupling reactions starting from appropriate halogenated precursors.
- The quinoxalin-6-yl fragment is synthesized through condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or related diketones, forming the quinoxaline ring system.
Formation of the Ethanone Linkage
- The ethanone linkage connecting the pyridine and quinoxaline rings is introduced via a ketone formation reaction, commonly through acylation or coupling of an aldehyde or ketone derivative of one heterocycle with the other heterocycle possessing an active methylene or amine group.
- One documented approach involves lithiation of a bromo-substituted heterocycle followed by formylation with dimethylformamide (DMF) to yield an aldehyde intermediate, which is then coupled with a phosphonate reagent to form the ketone.
Representative Synthetic Route (Adapted from Related Imidazole Derivatives)
- Lithiation of 5-bromo-1H-indazole with n-butyllithium at low temperature, followed by DMF treatment, yields the corresponding aldehyde intermediate.
- Coupling of this aldehyde with diphenyl (6-methylpyridin-2-yl)(phenylamino)methylphosphonate in the presence of cesium carbonate in THF/i-propanol mixture forms the ketone intermediate.
- Subsequent oxidation and cyclization steps lead to imidazole derivatives structurally related to the target compound.
- Although the exact quinoxalinyl analog preparation is less documented, similar strategies involving aldehyde formation, coupling, and cyclization are applicable.
Detailed Reaction Conditions and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation and Formylation | n-BuLi, THF, -50 °C; DMF | 58 | Formation of aldehyde intermediate |
| Coupling with Phosphonate | Cs2CO3, THF/i-PrOH, room temperature | 58 | Formation of ketone intermediate |
| Oxidation | 40% HBr in DMSO | 44 | Conversion to diketone intermediate |
| Cyclization | 2,2-Dimethoxyacetaldehyde, NH4OAc, t-BuOMe/MeOH, 50 °C | 64 | Formation of imidazole ring (related step) |
| Hydrolysis | 1 N HCl, 70 °C | 96 | Formation of imidazole-2-carbaldehyde (related) |
Note: These steps are adapted from the synthesis of related heterocyclic imidazole compounds, which share structural features with the target ethanone compound.
Analytical and Research Findings
- The synthetic route involving lithiation, formylation, and coupling provides moderate to good yields (44–96%) depending on the step and reagents used.
- Introduction of fluoro substituents on the pyridine ring is achieved through selective halogenation or by using fluoro-substituted starting materials.
- The ethanone linkage formation is critical for biological activity, and optimization of coupling conditions (e.g., choice of base, solvent, temperature) significantly affects yield and purity.
- Related compounds synthesized by these methods have demonstrated potent biological activities, including kinase inhibition, suggesting that the preparation methods yield pharmacologically relevant compounds.
Summary of Preparation Methodology
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 5-bromo-6-methylpyridine derivatives, o-phenylenediamine, 1,2-dicarbonyl compounds |
| Key Reagents | n-Butyllithium, DMF, cesium carbonate, 2,2-dimethoxyacetaldehyde, ammonium acetate |
| Solvents | Tetrahydrofuran (THF), tert-butyl methyl ether (t-BuOMe), methanol (MeOH), i-propanol |
| Temperature | Low temperature (-50 °C) for lithiation; room temperature to 70 °C for other steps |
| Yield Range | 44% to 96% depending on step |
| Functional Group Transformations | Lithiation, formylation, coupling, oxidation, cyclization, hydrolysis |
Q & A
Basic Research Question
- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to minimize oxidation .
- Handling : Use gloveboxes for hygroscopic or oxygen-sensitive steps. Avoid contact with strong oxidizers (e.g., peroxides) .
- Waste disposal : Neutralize with sand/vermiculite and incinerate in EPA-approved facilities .
How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Advanced Research Question
- Force field calibration : Re-parameterize AMBER/CHARMM for fluorine and quinoxaline interactions .
- Solvent effects : Include explicit solvent molecules (e.g., water) in MD simulations to account for hydrophobic collapse .
- Experimental validation : Repeat assays with orthogonal methods (e.g., SPR vs. ITC) to rule out false negatives .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
